N-(3-Amino-4-nitrophenyl)octadecanamide

Description

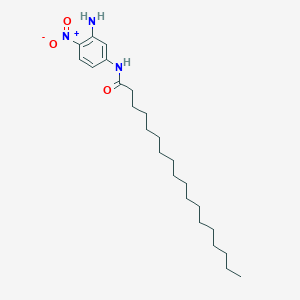

N-(3-Amino-4-nitrophenyl)octadecanamide is a synthetic aromatic amide characterized by a phenyl ring substituted with an amino group (–NH₂) at the 3-position and a nitro group (–NO₂) at the 4-position, linked to an octadecanamide (C₁₈H₃₅CONH–) chain. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the nitro and amino groups and significant lipophilicity from the long alkyl chain.

Properties

CAS No. |

135792-50-6 |

|---|---|

Molecular Formula |

C24H41N3O3 |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

N-(3-amino-4-nitrophenyl)octadecanamide |

InChI |

InChI=1S/C24H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-23(27(29)30)22(25)20-21/h18-20H,2-17,25H2,1H3,(H,26,28) |

InChI Key |

LYORANCXZWFNTC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-nitrophenyl)octadecanamide typically involves a multi-step process:

Nitration: The starting material, 3-nitroaniline, is nitrated to introduce the nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Amidation: The final step involves the reaction of the resulting 3-amino-4-nitroaniline with octadecanoic acid (stearic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration and Reduction: Using large reactors to handle the nitration and reduction steps efficiently.

Continuous Flow Amidation: Employing continuous flow reactors for the amidation step to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-nitrophenyl)octadecanamide undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an acidic medium.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: Formation of N-(3-Amino-4-aminophenyl)octadecanamide.

Oxidation: Formation of N-(3-Nitro-4-nitrophenyl)octadecanamide.

Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

N-(3-Amino-4-nitrophenyl)octadecanamide has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.

Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-nitrophenyl)octadecanamide involves its interaction with molecular targets through its functional groups:

Amino Group: Can form hydrogen bonds and interact with nucleophilic sites.

Nitro Group: Can participate in redox reactions and influence the compound’s electronic properties.

Amide Bond: Provides structural stability and can engage in hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-Amino-4-nitrophenyl)octadecanamide with structurally related compounds:

Key Observations:

- Substituent Position: The 3-amino-4-nitro substitution pattern in the target compound contrasts with analogs like N-(4-nitrophenyl)-3-oxobutanamide (4-nitro only) and N-(4-chloro-3-nitrophenyl)-acetamide (4-Cl, 3-NO₂). This substitution likely enhances electron-withdrawing effects, stabilizing the aromatic ring .

- Alkyl Chain Length: The octadecanamide chain (C₁₈) confers higher lipophilicity compared to shorter-chain analogs (e.g., N-stearoylethanolamine’s C₁₈ chain with a polar hydroxyethyl group). This property may limit aqueous solubility but improve compatibility with organic matrices .

- Functional Groups: The β-ketoamide group in N-(4-nitrophenyl)-3-oxobutanamide enables conjugation with diazonium salts for dye formation, a feature absent in the target compound. Conversely, the amino group in the target compound could facilitate acid-base reactivity or coordination chemistry .

Physicochemical and Industrial Relevance

- Solubility: this compound is expected to exhibit low water solubility due to its long alkyl chain but may dissolve in polar aprotic solvents (e.g., DMF, DMSO). In contrast, N-(4-nitrophenyl)-3-oxobutanamide’s β-ketoamide and nitro groups enhance polarity, making it soluble in alcohols and ketones .

- Thermal Stability: The nitro group in the target compound may reduce thermal stability compared to non-nitro analogs.

- Applications: Dye Industry: While N-(4-nitrophenyl)-3-oxobutanamide is a documented dye intermediate, the target compound’s amino group could enable novel coupling reactions for specialized pigments . Biochemical Research: N-Stearoylethanolamine (18:0 NAE) participates in lipid signaling, but the target compound’s aromatic nitro group likely precludes similar bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.